molecular formula C19H20S2 B12793600 1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene CAS No. 69190-57-4

1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene

Cat. No.: B12793600
CAS No.: 69190-57-4
M. Wt: 312.5 g/mol
InChI Key: JEIDNEPIFWHBMG-UHFFFAOYSA-N
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Description

1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene is an organic compound characterized by the presence of a cyclohexylidene group linked to a methylene bridge, which is further connected to two benzene rings via disulfide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene typically involves the reaction of cyclohexylidene methylene with a disulfide compound in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene involves its interaction with specific molecular targets. The disulfide bonds can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its activity.

Comparison with Similar Compounds

  • 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
  • 1,1’-[(Methoxymethylene)disulfanediyl]dibenzene
  • 1,1’-(Disulfanediyldi-1,1-butanediyl)dibenzene

Comparison: 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may have different substituents or structural configurations, leading to variations in reactivity and applications.

Properties

CAS No.

69190-57-4

Molecular Formula

C19H20S2

Molecular Weight

312.5 g/mol

IUPAC Name

[cyclohexylidene(phenylsulfanyl)methyl]sulfanylbenzene

InChI

InChI=1S/C19H20S2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h2-3,6-9,12-15H,1,4-5,10-11H2

InChI Key

JEIDNEPIFWHBMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)CC1

Origin of Product

United States

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